molecular formula C20H21N5O4S B11239939 1,1'-(3-cyclohexyl-6-(3-nitrophenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl)bis(ethan-1-one)

1,1'-(3-cyclohexyl-6-(3-nitrophenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl)bis(ethan-1-one)

Cat. No.: B11239939
M. Wt: 427.5 g/mol
InChI Key: VDXCXDZYMXENTD-UHFFFAOYSA-N
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Description

1-[7-ACETYL-3-CYCLOHEXYL-6-(3-NITROPHENYL)-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]ETHAN-1-ONE is a complex heterocyclic compound that belongs to the class of triazolothiadiazines.

Preparation Methods

The synthesis of 1-[7-ACETYL-3-CYCLOHEXYL-6-(3-NITROPHENYL)-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]ETHAN-1-ONE involves several steps. One common method involves the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the annulation of the triazole ring on the thiadiazole . Industrial production methods typically involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the nitro group, using reagents like sodium methoxide or potassium cyanide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can lead to the formation of an amine derivative .

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing the substrate from accessing the site and thereby inhibiting the enzyme’s activity. The pathways involved can vary depending on the specific application, but often include inhibition of key enzymes or receptors involved in disease processes .

Comparison with Similar Compounds

Similar compounds to 1-[7-ACETYL-3-CYCLOHEXYL-6-(3-NITROPHENYL)-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]ETHAN-1-ONE include other triazolothiadiazines, such as:

  • 1,2,4-Triazolo[5,1-b][1,3,5]thiadiazines
  • 1,2,4-Triazolo[1,5-c][1,3,5]thiadiazines
  • 1,2,3-Triazolo[5,1-b][1,3,4]thiadiazines

These compounds share a similar core structure but differ in the arrangement of the triazole and thiadiazine rings.

Properties

Molecular Formula

C20H21N5O4S

Molecular Weight

427.5 g/mol

IUPAC Name

1-[5-acetyl-3-cyclohexyl-6-(3-nitrophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]ethanone

InChI

InChI=1S/C20H21N5O4S/c1-12(26)18-17(15-9-6-10-16(11-15)25(28)29)23(13(2)27)24-19(21-22-20(24)30-18)14-7-4-3-5-8-14/h6,9-11,14H,3-5,7-8H2,1-2H3

InChI Key

VDXCXDZYMXENTD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(N(N2C(=NN=C2S1)C3CCCCC3)C(=O)C)C4=CC(=CC=C4)[N+](=O)[O-]

Origin of Product

United States

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